molecular formula C16H22N4O3S B2830947 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2194844-37-4

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2830947
CAS No.: 2194844-37-4
M. Wt: 350.44
InChI Key: DJPPHVHHEXUFKT-UHFFFAOYSA-N
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Description

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazole derivatives and exhibits intriguing properties that make it suitable for various research and industrial applications.

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They have been found to target various proteins, including cyclin-A2 and cyclin-dependent kinase 2 .

Mode of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects . A molecular simulation study of a similar compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

It is known that pyrazole-bearing compounds can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it can be inferred that this compound might affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

A similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound might have similar ADME properties, which could impact its bioavailability.

Result of Action

It is known that pyrazole-bearing compounds can exhibit a wide range of biological activities . Therefore, the compound might lead to various molecular and cellular effects depending on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the isoxazole and sulfonamide groups. Common reagents used in these reactions include cyclopropylamine, ethyl acetoacetate, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide
  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide
  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide

Uniqueness

Compared to similar compounds, N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool for research and industrial applications.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-10-16(11(2)23-19-10)24(21,22)17-7-8-20-15(13-5-6-13)9-14(18-20)12-3-4-12/h9,12-13,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPPHVHHEXUFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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